molecular formula C6H6N4S B092677 4-Hydrazinothieno[3,2-d]pyrimidine CAS No. 16229-26-8

4-Hydrazinothieno[3,2-d]pyrimidine

Cat. No.: B092677
CAS No.: 16229-26-8
M. Wt: 166.21 g/mol
InChI Key: VSJGLBGUBIKIJZ-UHFFFAOYSA-N
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Description

4-Hydrazinothieno[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C₆H₆N₄S and a molecular weight of 166.2 g/mol This compound is characterized by a fused ring system consisting of a thieno ring and a pyrimidine ring, with a hydrazine group attached at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinothieno[3,2-d]pyrimidine typically involves the reaction of 4-chlorothieno[2,3-d]pyrimidine with hydrazine. The reaction is carried out by stirring the reactants at 80°C for 2 hours, resulting in the formation of the desired product . This method is efficient and yields a high purity product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and reaction time, to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinothieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the hydrazine group, leading to the formation of amines or other reduced derivatives.

    Substitution: The hydrazine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of functionalized thieno[3,2-d]pyrimidine derivatives.

Scientific Research Applications

4-Hydrazinothieno[3,2-d]pyrimidine has several scientific research applications, including:

Comparison with Similar Compounds

4-Hydrazinothieno[3,2-d]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of the hydrazine group, which provides unique reactivity and potential for diverse applications.

Properties

IUPAC Name

thieno[3,2-d]pyrimidin-4-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S/c7-10-6-5-4(1-2-11-5)8-3-9-6/h1-3H,7H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJGLBGUBIKIJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CN=C2NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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